

Spectroscopic Profile of Ethyl 3-Aminopropionate Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 3-aminopropionate hydrochloride*

Cat. No.: *B555161*

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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data of **Ethyl 3-aminopropionate hydrochloride**. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside the experimental protocols for these analyses.

Spectroscopic Data Analysis

The structural characterization of **Ethyl 3-aminopropionate hydrochloride** can be effectively achieved through a combination of ^1H NMR, ^{13}C NMR, and IR spectroscopy. The data presented herein has been compiled from various spectral databases and is presented in a clear, tabular format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Ethyl 3-aminopropionate hydrochloride**, typically recorded in deuterated chloroform (CDCl_3), reveals four distinct proton environments. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Integration
-CH ₃ (ethyl)	~1.25	Triplet	~7.1	3H
-CH ₂ - (ester)	~2.80	Triplet	~6.5	2H
-CH ₂ - (amino)	~3.30	Triplet	~6.5	2H
-O-CH ₂ - (ethyl)	~4.15	Quartet	~7.1	2H
-NH ₃ ⁺	Broad singlet	3H		

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, often acquired in deuterium oxide (D₂O), provides insight into the carbon framework of the molecule.

Assignment	Chemical Shift (ppm)
-CH ₃ (ethyl)	~14
-CH ₂ - (ester)	~32
-CH ₂ - (amino)	~36
-O-CH ₂ - (ethyl)	~62
C=O (ester)	~172

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for **Ethyl 3-aminopropionate hydrochloride**, a crystalline powder, is often obtained using a Nujol mull or Attenuated Total Reflectance (ATR) technique.

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	N-H stretch (from -NH ₃ ⁺)
~2950-2850	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1580	Medium	N-H bend (from -NH ₃ ⁺)
~1200	Strong	C-O stretch (ester)

Experimental Protocols

The following sections outline the generalized procedures for acquiring the spectroscopic data presented above.

Synthesis of Ethyl 3-aminopropionate hydrochloride

A common method for the synthesis of **Ethyl 3-aminopropionate hydrochloride** involves the esterification of β -alanine. In a typical procedure, β -alanine is reacted with ethanol in the presence of an acid catalyst, such as thionyl chloride or hydrochloric acid. The reaction mixture is heated, and upon completion, the product is isolated as a crystalline solid.

NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of **Ethyl 3-aminopropionate hydrochloride** is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ for ¹H NMR, D₂O for ¹³C NMR) in an NMR tube.
- **Data Acquisition:** The NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

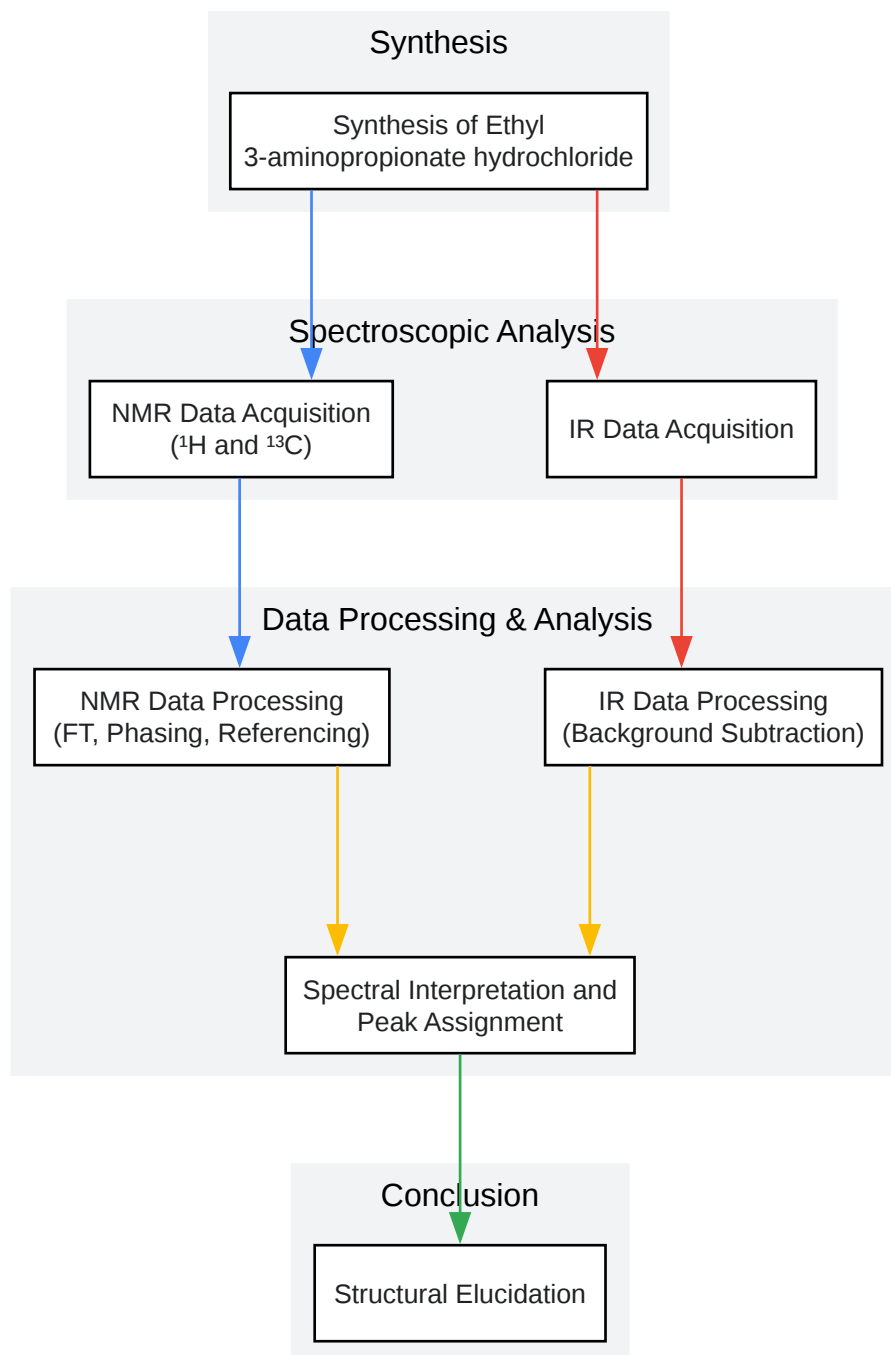
IR Spectroscopy Protocol (Nujol Mull)

- **Sample Preparation:** A small amount of the crystalline **Ethyl 3-aminopropionate hydrochloride** is ground with a few drops of Nujol (mineral oil) to create a fine paste.
- **Sample Mounting:** The paste is then pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using spectroscopic methods.

Workflow for Spectroscopic Analysis of Ethyl 3-aminopropionate hydrochloride



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